![molecular formula C13H17NO3 B043911 Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 124391-76-0](/img/structure/B43911.png)
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as proline, are often used as organocatalysts for various asymmetric reactions .
Mode of Action
For instance, proline and its derivatives, when encapsulated into a porous material, can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .
Biological Activity
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight: 235.28 g/mol
- Structure: Contains a pyrrolidine ring with a hydroxymethyl group at the 3-position, which is crucial for its biological activity.
This compound primarily interacts with beta-adrenergic receptors . These receptors play vital roles in various physiological processes, including:
- Metabolism regulation
- Cardiovascular function
Research indicates that this compound can modulate beta-adrenergic signaling pathways, which may be beneficial in treating conditions such as obesity and metabolic disorders.
Interaction Studies
Studies have focused on the compound's binding affinity to beta-adrenergic receptors using radiolabeled ligands and competitive binding assays. Preliminary findings suggest that structural modifications can significantly alter interaction profiles, indicating the importance of structure-function relationships in drug design.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₃H₁₇NO₃ | Hydroxymethyl at 3-position | Modulates beta-adrenergic receptors |
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₃H₁₆FNO₃ | Fluorine substitution at 3-position | Potentially altered receptor affinity |
Tert-butyl (5R)-5-(hydroxyphenyl)methylpyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Tert-butyl group; different ring substitution | Investigated for CNS activity |
This table highlights how variations in the structure can lead to different biological activities, emphasizing the unique role of this compound within this class of compounds.
Study 1: Modulation of Metabolic Pathways
A study investigated the effects of this compound on metabolic pathways in animal models. The results indicated a significant reduction in body weight and improved glucose tolerance, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.
Study 2: Cardiovascular Effects
Another research project analyzed the cardiovascular effects of this compound. It was found to enhance cardiac output while reducing heart rate in hypertensive models, indicating its potential utility in managing cardiovascular diseases.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- CAS Number : 315718-05-9
The compound features a pyrrolidine ring with a hydroxymethyl group at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its reactivity and biological activity.
Pharmaceutical Applications
1. Drug Development
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it versatile for constructing complex molecules.
2. Neuraminidase Inhibition
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on neuraminidase, an enzyme crucial for viral replication, particularly in influenza viruses. The inhibition of this enzyme can lead to potential antiviral therapies .
3. Adrenergic Receptor Agonists
The compound has been investigated for its potential as a beta-3 adrenergic receptor agonist. Such agonists are valuable in treating obesity and metabolic disorders by enhancing lipolysis and energy expenditure .
Case Study 1: Synthesis of Neuraminidase Inhibitors
A study focused on synthesizing novel neuraminidase inhibitors revealed that pyrrolidine derivatives could effectively reduce viral cytopathogenic effects. The research involved testing various compounds for their ability to inhibit neuraminidase activity, with promising results indicating potential therapeutic applications against influenza .
Case Study 2: Bioactivity Assessment
In another investigation, the bioactivity of hydroxymethyl pyrrolidine derivatives was assessed for their pharmacological effects. The study demonstrated that modifications to the pyrrolidine structure could significantly influence biological activity, suggesting that this compound might be optimized for enhanced efficacy in drug formulations .
Properties
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWRJLLAVAFQP-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452657 |
Source
|
Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124391-76-0 |
Source
|
Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.